molecular formula C7H9ClN2O B15302575 2-Amino-2-(2-chloropyridin-4-yl)ethan-1-ol

2-Amino-2-(2-chloropyridin-4-yl)ethan-1-ol

Cat. No.: B15302575
M. Wt: 172.61 g/mol
InChI Key: VZCRYMQOVNCKPS-UHFFFAOYSA-N
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Description

2-Amino-2-(2-chloropyridin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C7H9ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-chloropyridin-4-yl)ethan-1-ol typically involves the reaction of 2-chloropyridine with an appropriate amine under controlled conditions. One common method involves the use of 2-chloropyridine and ethanolamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-chloropyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

2-Amino-2-(2-chloropyridin-4-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-chloropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-chloropyridine: Another pyridine derivative with similar chemical properties.

    2-Amino-4-chloropyrimidine: A related compound with a pyrimidine ring instead of pyridine.

Uniqueness

2-Amino-2-(2-chloropyridin-4-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl functional groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

2-amino-2-(2-chloropyridin-4-yl)ethanol

InChI

InChI=1S/C7H9ClN2O/c8-7-3-5(1-2-10-7)6(9)4-11/h1-3,6,11H,4,9H2

InChI Key

VZCRYMQOVNCKPS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(CO)N)Cl

Origin of Product

United States

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